Butamirate-d5 Citrate
CAS No.: 1215650-08-0
Cat. No.: VC0028001
Molecular Formula: C24H37NO10
Molecular Weight: 504.588
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1215650-08-0 |
---|---|
Molecular Formula | C24H37NO10 |
Molecular Weight | 504.588 |
IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
Standard InChI | InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,4D2; |
Standard InChI Key | JVKMHUAWFDGPTF-UHBAQTEVSA-N |
SMILES | CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Introduction
Molecular Structure and Properties
Molecular Composition and Deuteration Pattern
Butamirate-d5 citrate features a complex molecular structure with five deuterium atoms replacing hydrogen atoms in specific positions of the butamirate molecule. The deuteration occurs at the 3,3,4,4,4 positions of the phenylbutanoate portion, creating a stable isotopic variant that maintains the pharmacological properties of the parent compound while providing distinctive analytical characteristics .
Physicochemical Properties
The comprehensive physicochemical properties of butamirate-d5 citrate are presented in Table 1, providing essential information for researchers working with this compound.
Table 1: Physicochemical Properties of Butamirate-d5 Citrate
Property | Value |
---|---|
Chemical Formula | C₂₄H₃₂D₅NO₁₀ |
Molecular Weight | 504.58200 g/mol |
Exact Mass | 504.27300 g/mol |
CAS Number | 1215650-08-0 |
Polar Surface Area (PSA) | 170.90000 |
LogP | 1.83330 |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Flash Point | Not Available |
Structure-Activity Relationship
The deuteration pattern in butamirate-d5 citrate has been carefully designed to maintain the pharmacological activity of the parent compound while providing enhanced stability for analytical applications. The five deuterium atoms replace hydrogen atoms at non-pharmacophoric positions, ensuring that the compound's interaction with biological targets remains essentially unchanged while providing the mass spectrometric advantages of deuteration.
Pharmacological Profile Based on Parent Compound
Pharmacodynamic Properties
The pharmacodynamic profile of butamirate citrate, which would be largely shared by its deuterated analog, includes multiple beneficial effects beyond cough suppression. Research has demonstrated that butamirate reduces airway resistance by inhibiting bronchospasm and provides anti-inflammatory effects, making it particularly valuable in managing cough associated with respiratory tract inflammation . These properties distinguish butamirate from other antitussive agents that may lack these additional beneficial effects.
Pharmacokinetic Characteristics
Understanding the pharmacokinetics of non-deuterated butamirate citrate provides insight into the potential behavior of butamirate-d5 citrate in biological systems. Studies have shown that butamirate citrate is rapidly absorbed after oral administration, with therapeutic plasma concentrations detectable within 5-10 minutes, regardless of the administered dose . The compound undergoes metabolism to several metabolites, including 2-phenylbutyric acid, which serves as a marker for butamirate absorption and disposition in pharmacokinetic studies .
Research examining different formulations of butamirate citrate has provided detailed pharmacokinetic parameters as illustrated in Table 2:
Table 2: Mean Pharmacokinetic Parameters of Butamirate Citrate (Based on 2-phenylbutyric acid metabolite)
Formulation | AUC₀-∞ (μg×h/ml) | Cₘₐₓ (μg/ml) | tₘₐₓ (h) | t₁/₂ (h) |
---|---|---|---|---|
Syrup (Test) | 46.9 | 1.77 | 1.1 | 28 |
Syrup (Reference) | 50.4 | 1.86 | 1.5 | 26 |
Tablet | 54.7 | 1.88 | 1.1 | 27 |
Solution | 54.5 | 1.94 | 1.1 | 26 |
Research Applications
Analytical Chemistry Applications
Butamirate-d5 citrate serves as an invaluable internal standard in quantitative analyses using liquid chromatography-mass spectrometry (LC-MS) and other analytical techniques. The deuterium labeling creates a compound with nearly identical chemical behavior to butamirate citrate but with a distinct mass spectrometric signature, allowing for accurate quantification even in complex biological matrices. This application is particularly important in pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical preparations.
Pharmacokinetic Research
The deuterated analog provides researchers with a powerful tool for tracking the absorption, distribution, metabolism, and excretion (ADME) of butamirate in biological systems. By administering a mixture of deuterated and non-deuterated forms and monitoring their relative concentrations over time, researchers can gather precise data on the compound's pharmacokinetic behavior without the confounding variables that might arise from using structurally different internal standards.
Comparative Analysis with Parent Compound
Treatment | AUC Value | Treatment/Placebo Ratio | 95% CI | P-value |
---|---|---|---|---|
Dextromethorphan 30 mg | 21.45 | 1.06 | 1.02, 1.11 | 0.011 |
Butamirate 22.5 mg | 19.83 | 0.96 | 0.90, 1.02 | 0.171 |
Butamirate 45.0 mg | 21.23 | 1.05 | 0.99, 1.10 | 0.095 |
Butamirate 67.5 mg | 21.27 | 1.02 | 0.98, 1.07 | 0.322 |
Butamirate 90.0 mg | 21.23 | 1.02 | 0.98, 1.06 | 0.265 |
Placebo | 20.18 | - | - | - |
These findings suggest that while butamirate shows promise as an antitussive agent, its efficacy may be formulation-dependent or may vary across different cough induction methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume